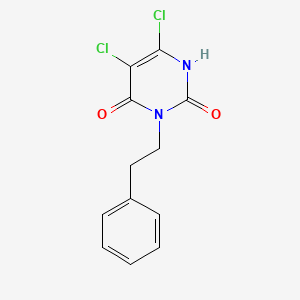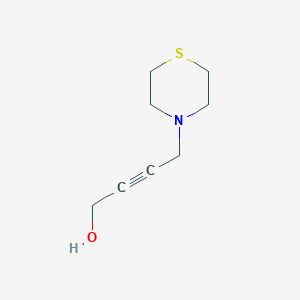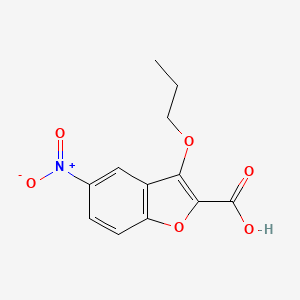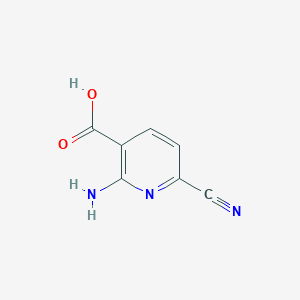
N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide: is a complex organic compound that features both iodopyridazine and trifluoromethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Iodopyridazine Core: Starting with a pyridazine derivative, iodination is carried out using iodine and an oxidizing agent such as hydrogen peroxide.
Introduction of the Trifluoromethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a trifluoromethoxyphenyl group is introduced to the acetamide backbone.
Coupling Reaction: The final step involves coupling the iodopyridazine core with the trifluoromethoxyphenyl acetamide under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodopyridazine moiety.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetamide group to an amine.
Substitution: The iodopyridazine group can participate in substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under conditions like palladium-catalyzed cross-coupling.
Major Products
Oxidation: Products may include oxidized derivatives of the iodopyridazine moiety.
Reduction: Reduced forms of the acetamide group, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Biological Probes: Used in the design of probes for imaging and studying biological systems.
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Chemical Manufacturing: Used in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Applications in the production of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Bromopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
- N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
- N-(6-Fluoropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
Uniqueness
N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of the iodine atom, which can participate in specific reactions and interactions that other halogenated derivatives may not. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C13H9F3IN3O2 |
|---|---|
Peso molecular |
423.13 g/mol |
Nombre IUPAC |
N-(6-iodopyridazin-3-yl)-2-[3-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H9F3IN3O2/c14-13(15,16)22-9-3-1-2-8(6-9)7-12(21)18-11-5-4-10(17)19-20-11/h1-6H,7H2,(H,18,20,21) |
Clave InChI |
NJFKNFQTVYCKRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)NC2=NN=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B11778383.png)
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole](/img/structure/B11778390.png)

![(2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11778401.png)

